![molecular formula C19H26N4O3S B2968411 2,4,5-trimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797249-93-4](/img/structure/B2968411.png)
2,4,5-trimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality 2,4,5-trimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-trimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Benzenesulfonamide derivatives have been synthesized and evaluated for various biological activities. For example, Ghorab et al. (2017) explored the synthesis of thiourea derivatives bearing the benzenesulfonamide moiety, which showed significant antimycobacterial activity against Mycobacterium tuberculosis. These findings demonstrate the potential use of such compounds in developing new antituberculosis drugs (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
Anticancer and Antimicrobial Properties
Several studies have reported on the anticancer and antimicrobial properties of benzenesulfonamide derivatives. Gul et al. (2016) synthesized derivatives that exhibited cytotoxic activities and acted as potent inhibitors of human carbonic anhydrase isoforms, suggesting their potential in anti-tumor therapy (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016). Additionally, Lolak et al. (2020) designed benzenesulfonamides incorporating 1,3,5-triazine moieties that showed antioxidant and enzyme inhibitory profiles, indicating their potential for treating diseases associated with oxidative stress and enzyme dysregulation (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Enzyme Inhibition for Disease Treatment
Compounds derived from benzenesulfonamide have been investigated for their ability to inhibit enzymes relevant to disease treatment. For instance, a study by Lolak et al. (2019) on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties revealed potent inhibition of carbonic anhydrase IX, a target for anticancer agents. This highlights the compound's potential utility in cancer treatment (Lolak, Akocak, Bua, & Supuran, 2019).
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-13-9-15(3)17(10-14(13)2)27(24,25)20-12-18-21-16(4)11-19(22-18)23-5-7-26-8-6-23/h9-11,20H,5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWLCMDTDDOUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC(=CC(=N2)N3CCOCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.